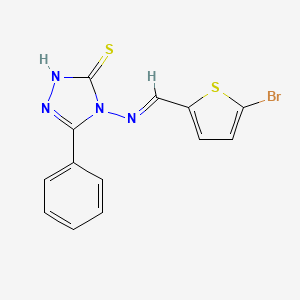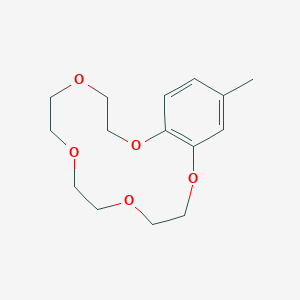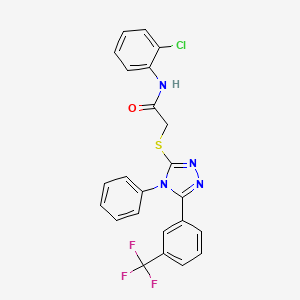
4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated thiophene ring, a triazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((5-Bromo-2-thienyl)methylene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-(((5-Bromo-2-thienyl)methylene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the phenyl group, in particular, may enhance its interactions with biological targets, potentially leading to improved efficacy in various applications .
Propiedades
Fórmula molecular |
C13H9BrN4S2 |
|---|---|
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9BrN4S2/c14-11-7-6-10(20-11)8-15-18-12(16-17-13(18)19)9-4-2-1-3-5-9/h1-8H,(H,17,19)/b15-8+ |
Clave InChI |
GVJUFZUTDHGHRG-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082728.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15082741.png)



![11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082774.png)



![(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082807.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15082809.png)
![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
